

Using 6-azido-1H-indole as a photoaffinity probe

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Compound of Interest

Compound Name: 6-Azido-1H-indole

CAS No.: 81524-75-6

Cat. No.: B1499585

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Application Note: **6-Azido-1H-indole** as a Photoaffinity Probe

Executive Summary

This guide details the application of **6-azido-1H-indole** (CAS 100366-66-3) as a photoaffinity labeling (PAL) warhead. Unlike bulky benzophenone or diazirine tags, the 6-azidoindole moiety is isosteric with tryptophan, allowing it to probe deep hydrophobic pockets, kinase active sites, and indoleamine-processing enzymes with minimal steric perturbation. Upon UV irradiation, the azide group generates a reactive nitrene species that covalently crosslinks to proximal amino acid residues, effectively "freezing" the transient ligand-protein interaction for downstream mass spectrometric analysis.

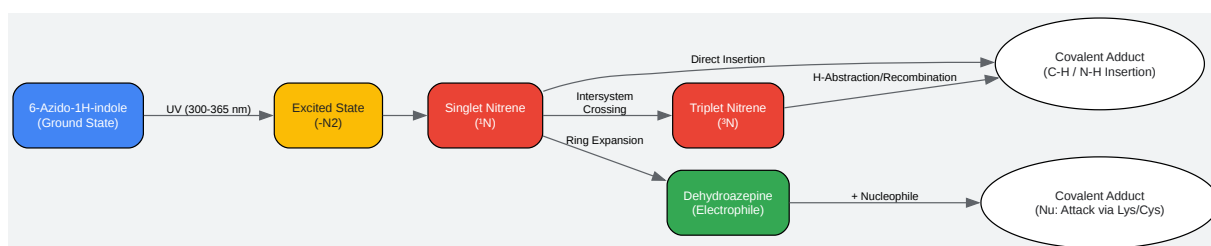
Mechanism of Action

The efficacy of **6-azido-1H-indole** relies on the photochemistry of the aryl azide group. The process is initiated by the absorption of ultraviolet light, leading to the extrusion of molecular nitrogen (

) and the formation of a highly reactive nitrene intermediate.

Photochemical Pathway

- Activation: UV irradiation (typically 300–365 nm) excites the azide.
- Nitrene Formation: Loss of N_2 yields a singlet nitrene (1N).
- Insertion vs. Rearrangement:
 - Singlet Nitrene: Can insert directly into heteroatom-H bonds (O-H, N-H).
 - Triplet Nitrene: The singlet species may undergo intersystem crossing to a triplet nitrene (3N), which acts as a diradical and preferentially inserts into C-H bonds or abstracts hydrogen.
 - Ring Expansion: A competing pathway involves ring expansion to a dehydroazepine intermediate (ketenimine type), which is a potent electrophile that reacts specifically with nucleophiles such as amines (Lys) or thiols (Cys).



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Caption: Photochemical fate of the aryl azide warhead.[1] The pathway branches into direct insertion (nitrene) or nucleophilic trapping (dehydroazepine).

Experimental Protocol

Phase 1: Reagent Preparation

- Stock Solution: Dissolve **6-azido-1H-indole** in anhydrous DMSO to a concentration of 50–100 mM.
- Storage: Store in small aliquots at -20°C or -80°C. Protect from light at all times (wrap tubes in foil).
- Stability Warning: Aryl azides are stable in the dark but can be reduced to amines by thiols (DTT, -mercaptoethanol) before photolysis. Do not add reducing agents during the incubation step.

Phase 2: Incubation and Photolysis

This protocol assumes a "Fragment-Based Screening" approach where 6-azidoindole is used to map binding sites directly.

Step-by-Step Workflow:

- Equilibration:
 - Dilute the protein target to 1–10 M in a non-nucleophilic buffer (e.g., PBS or HEPES, pH 7.4).
 - Add **6-azido-1H-indole** (final concentration 10–100 M). Ensure DMSO content is <1%.
 - Control: Prepare a sample with excess unmodified indole (1 mM) to compete for the binding site (Competition Control).
 - Incubate for 30–60 minutes on ice (4°C) in the dark to establish binding equilibrium.
- UV Irradiation:

- Transfer samples to an open-top vessel (e.g., 96-well plate or quartz cuvette). Plastic lids block UV; remove them.
- Place samples on ice to prevent thermal denaturation.
- Irradiate using a UV lamp (365 nm recommended; 302 nm is acceptable but more damaging) at a distance of 2–5 cm.
- Duration: 5–10 minutes. (Optimization: Perform a time-course experiment: 1, 3, 5, 10 min).
- Quenching & Washing:
 - Immediately add a reducing agent (e.g., 10 mM DTT) to quench any remaining unreacted azide and reduce disulfide bonds for downstream processing.
 - (Optional) Perform buffer exchange or dialysis to remove non-covalently bound probe if analyzing intact protein mass.

Phase 3: Analysis (LC-MS/MS)

Since **6-azido-1H-indole** lacks a biotin/alkyne handle, detection relies on identifying the mass shift of the modified peptide.

- Digestion: Perform standard Trypsin/Lys-C digestion.
- Mass Spectrometry: Analyze peptides via LC-MS/MS.
- Data Search:
 - Set a variable modification for the probe.
 - Mass Shift Calculation:
 - Molecular Weight of 6-azidoindole (): ~158.16 Da.
 - Loss of

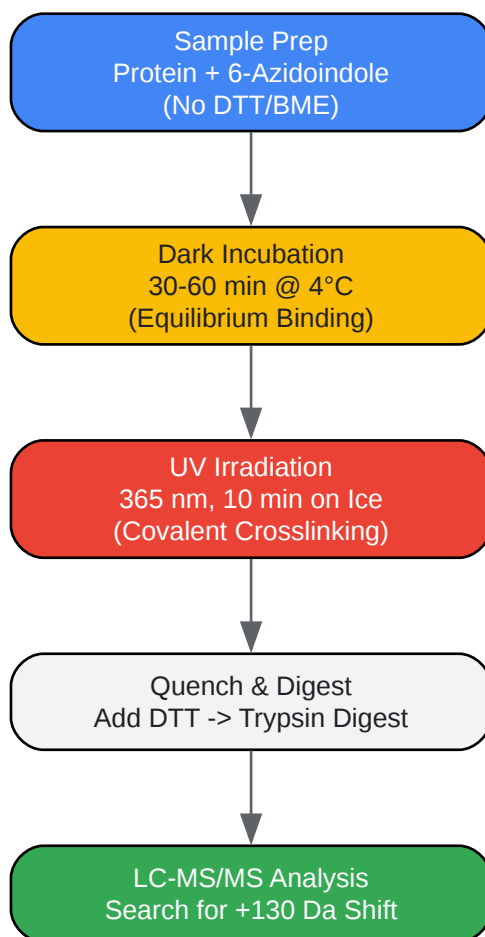
: -28.01 Da.

- Net Mass Shift: +130.15 Da (approx).
- Look for this shift on Tryptophan, Phenylalanine, or hydrophobic residues.

Critical Optimization Parameters

Parameter	Recommendation	Rationale
Wavelength	365 nm	Maximizes nitrene formation while minimizing UV-induced protein damage (which occurs <280 nm).[1]
Buffer	PBS / HEPES	Avoid Tris or primary amine buffers if possible, as they can scavenge the dehydroazepine intermediate.
Reducing Agents	Avoid in Step 1	DTT reduces azides to amines, deactivating the probe before it can crosslink. Add only after UV.
Probe Conc.	10–50x	Ensure high occupancy of the binding site. If is unknown, titrate 10–500 M.
Temperature	4°C (Ice)	Low temperature stabilizes the protein and prolongs the lifetime of the nitrene, increasing insertion efficiency.

Workflow Visualization



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Caption: Standard workflow for fragment-based photoaffinity labeling using **6-azido-1H-indole**.

References

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Sources

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